2-Amino-3-(dimethylamino)-N-methylpropanamide
Description
Properties
IUPAC Name |
2-amino-3-(dimethylamino)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O/c1-8-6(10)5(7)4-9(2)3/h5H,4,7H2,1-3H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCIHQMJVCURFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CN(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(dimethylamino)-N-methylpropanamide typically involves the reaction of appropriate amines with acylating agents. One common method involves the reaction of 3-(dimethylamino)propylamine with methyl isocyanate under controlled conditions to yield the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane at a temperature range of 0-25°C to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(dimethylamino)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated products.
Scientific Research Applications
2-Amino-3-(dimethylamino)-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Amino-3-(dimethylamino)-N-methylpropanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can lead to changes in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
*Estimated based on analogous structures.
Physicochemical Properties
Table 2: Solubility and Stability
Biological Activity
2-Amino-3-(dimethylamino)-N-methylpropanamide, also known by its chemical structure and various synonyms, is a compound with significant biological activity. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.
The compound has the following chemical structure:
- IUPAC Name: this compound
- CAS Number: 2243176-94-3
This compound interacts with various molecular targets, primarily enzymes and receptors. Its mechanism of action includes:
- Enzyme Modulation: The compound acts as a ligand that binds to active sites on enzymes, potentially altering their activity and influencing metabolic pathways.
- Receptor Interaction: It may also interact with specific receptors, modulating their signaling pathways which can lead to physiological changes .
Biological Activities
Research indicates several biological activities associated with this compound:
- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects, although detailed investigations are required to establish efficacy and mechanisms.
- Analgesic Effects: Similar compounds have shown analgesic properties in animal models, indicating that this compound may exhibit similar effects .
- Potential in Drug Development: Its unique structural features make it a candidate for developing new therapeutic agents targeting various diseases, including cancer and neurological disorders.
Table 1: Summary of Biological Activities
Case Study: Analgesic Activity
In a study examining the analgesic properties of related compounds, it was found that certain derivatives exhibited significant pain relief in rat models of neuropathic pain. The study highlighted the importance of the dimethylamino group in enhancing receptor affinity and activity .
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Activity Type | Potency Level |
|---|---|---|
| 2-Amino-3-(dimethylamino)propanoic acid | Antimicrobial | Moderate |
| N,N-Dimethyl-3-aminopropanamide | Analgesic | High |
| 3-(Dimethylamino)propylamine | Enzyme Modulator | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
